molecular formula C18H18FN5O4 B11283350 Ethyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate

Ethyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate

Cat. No.: B11283350
M. Wt: 387.4 g/mol
InChI Key: ZMFZWVNDFOKNAF-UHFFFAOYSA-N
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Description

Ethyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate is a complex organic compound with a mouthful of a name! Let’s break it down:

    Ethyl: Refers to the ethyl group (C₂H₅), which is a two-carbon alkyl group.

    2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate: The core structure consists of an imidazole ring fused with a purine ring, along with a fluorophenyl group and an acetate moiety.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following:

    Imidazole Formation: Start with the synthesis of the imidazole ring, which can be achieved through various methods, such as condensation reactions or cyclizations.

    Purine Ring Construction: Introduce the purine ring by reacting imidazole with appropriate precursors.

    Fluorination: Introduce the fluorine atom at the phenyl position using fluorinating agents.

    Acetylation: Finally, acetylate the compound to obtain the ethyl acetate derivative.

Industrial Production:: Industrial production methods may vary, but they typically involve large-scale chemical processes optimized for efficiency and yield.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: Substituents on the phenyl ring can be replaced. Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophilic substitution reagents (e.g., NaOH).

Scientific Research Applications

Ethyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate has diverse applications:

    Medicine: It may exhibit antimicrobial, anti-inflammatory, or antitumor properties.

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential biological effects.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, its unique structure sets it apart. Researchers often compare it to related imidazole-purine hybrids.

Properties

Molecular Formula

C18H18FN5O4

Molecular Weight

387.4 g/mol

IUPAC Name

ethyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C18H18FN5O4/c1-3-28-13(25)10-24-16(26)14-15(21(2)18(24)27)20-17-22(8-9-23(14)17)12-6-4-11(19)5-7-12/h4-7H,3,8-10H2,1-2H3

InChI Key

ZMFZWVNDFOKNAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)F)N(C1=O)C

Origin of Product

United States

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